rel-trans-Chalcone Oxide

Description

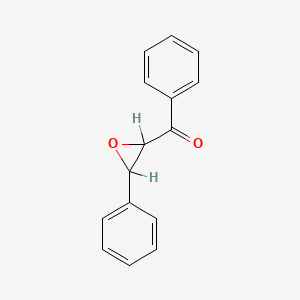

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl-(3-phenyloxiran-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGMJZQVDNZRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968993 | |

| Record name | Chalcone epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5411-12-1, 7570-86-7 | |

| Record name | Chalcone epoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5411-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chalcone epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005411121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiophenone, 2,3-epoxy-3-phenyl-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007570867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC402160 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5411-12-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chalcone epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl (3-phenyloxiranyl) ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Significance of rel-trans-Chalcone Oxide

This guide provides a comprehensive technical overview of rel-trans-Chalcone Oxide, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its core structural features, stereochemistry, synthesis, and characterization, while also exploring its primary applications, particularly its role as a potent enzyme inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this important chemical entity.

Introduction: The Chalcone Family and the Emergence of an Epoxide

Chalcones are a prominent class of flavonoids, characterized by an open-chain α,β-unsaturated ketone core that links two aromatic rings.[1][2] These compounds are abundant in edible plants and have long been recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antineoplastic properties.[1][3] The versatility of the chalcone scaffold makes it a "privileged structure" in medicinal chemistry, amenable to synthetic modification to enhance or introduce novel biological functions.

One such modification is the epoxidation of the α,β-double bond, which transforms the planar chalcone into a three-dimensional chalcone oxide (also known as chalcone epoxide).[4] This structural change introduces a strained oxirane ring, a key functional group that imparts unique chemical reactivity and biological activity. This guide focuses specifically on This compound , a racemic mixture of trans-epoxides, which has emerged as a valuable synthetic intermediate and a powerful pharmacological tool.[5][6]

Molecular Structure and Stereochemical Elucidation

The defining characteristic of this compound is its three-dimensional architecture, which dictates its chemical behavior and biological interactions.

Core Chemical Structure

This compound, with the molecular formula C₁₅H₁₂O₂, consists of a central three-membered oxirane (epoxide) ring.[7] One carbon of this ring is attached to a benzoyl group (-C(=O)Ph), and the other is attached to a phenyl group (-Ph). The full IUPAC name for one of the enantiomers is phenyl-[(2R,3S)-3-phenyloxiran-2-yl]methanone .[5][6]

Unpacking the "rel-trans" Nomenclature

The stereochemical descriptors are critical for understanding this molecule:

-

trans : This refers to the relative orientation of the substituents (the benzoyl and phenyl groups) on the epoxide ring. They are located on opposite faces of the ring plane. This configuration is generally the more thermodynamically stable product of the epoxidation of a trans-chalcone. The coupling constant (J-value) between the two protons on the epoxide ring in ¹H NMR spectroscopy is a key indicator of this stereochemistry, typically falling in the range of 2–4 Hz for the trans isomer.[5]

-

rel (relative) : This prefix, often implied in the name "trans-Chalcone Oxide," indicates that the stereochemistry is defined relative to the other stereocenter within the molecule, but its absolute configuration is not specified. The compound is a racemic mixture, meaning it contains an equal 1:1 ratio of both enantiomers: (2R,3S) and (2S,3R).[8]

Caption: Stereochemical relationship in this compound.

Synthesis and Methodologies

The synthesis of this compound is a well-established, two-step process that begins with the corresponding trans-chalcone. The causality behind this sequence is rooted in creating the stable alkene geometry first, followed by a stereoselective epoxidation.

Step 1: Claisen-Schmidt Condensation to form trans-Chalcone

The precursor, trans-chalcone (1,3-diphenyl-2-propen-1-one), is synthesized via the Claisen-Schmidt condensation.[9] This is a base-catalyzed crossed aldol condensation between acetophenone and benzaldehyde.[3] The base (e.g., KOH or NaOH) deprotonates the α-carbon of acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration of the aldol adduct is rapid and favors the formation of the more stable, conjugated trans-alkene.[9]

Step 2: Epoxidation of the α,β-Double Bond

The double bond of the trans-chalcone is then oxidized to form the epoxide.[1] A common and effective method involves using a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), in a non-polar solvent like dichloromethane (DCM).[5] Alternatively, basic hydrogen peroxide can be used, which is a greener approach.[4] The reaction proceeds stereospecifically, meaning the trans geometry of the starting alkene is retained in the final epoxide product, yielding this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Part A: Synthesis of trans-Chalcone

-

Dissolve benzaldehyde (1 equivalent) in ethanol (EtOH) in a flask.

-

Add acetophenone (1 equivalent) to the solution.

-

Slowly add an aqueous solution of potassium hydroxide (KOH) while stirring vigorously in an ice bath.

-

Allow the mixture to stir at room temperature for 2-4 hours, during which a yellow precipitate will form.

-

Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with cold ethanol.

-

Recrystallize the crude product from ethanol to yield pure trans-chalcone as pale yellow crystals. Monitor reaction progress and purity via Thin Layer Chromatography (TLC) (e.g., Rf ~0.5 in 7:3 hexane:ethyl acetate).[5]

-

-

Part B: Synthesis of this compound

-

Dissolve the synthesized trans-chalcone (1 equivalent) in dichloromethane (DCM) in a flask and cool to 0°C in an ice bath.

-

Add m-CPBA (approx. 1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature between 0-5°C. The choice of a slight excess of m-CPBA ensures complete conversion of the starting material.

-

Monitor the reaction by TLC until the starting chalcone spot has disappeared.

-

Quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the resulting white solid by recrystallization from ethanol to obtain pure this compound.

-

Analytical Characterization

Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for characterization.

| Technique | Parameter | Expected Observation for this compound | Justification |

| ¹H NMR | Chemical Shift (δ) & Coupling (J) | Epoxide protons (Hα, Hβ): δ 3.8–4.2 ppm, appearing as two doublets.[5] | The downfield shift is due to the proximity to the carbonyl and phenyl groups. |

| Coupling Constant (Jαβ): ~2-4 Hz.[5] | The small coupling constant is characteristic of a trans relationship between the two vicinal protons on the epoxide ring. | ||

| ¹³C NMR | Chemical Shift (δ) | Carbonyl Carbon (C=O): ~195 ppm. | Typical chemical shift for a ketone carbonyl conjugated with an aromatic ring. |

| Epoxide Carbons (Cα, Cβ): ~60-65 ppm. | Characteristic region for sp³ carbons in a strained three-membered ring. | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | C=O Stretch: ~1685 cm⁻¹. | Strong absorption characteristic of an aryl ketone. |

| C-O-C (epoxide) Stretch: ~1250 cm⁻¹ (asymmetric) and ~850 cm⁻¹ (symmetric). | Confirms the presence of the oxirane ring. | ||

| Mass Spectrometry | Mass-to-charge ratio (m/z) | Molecular Ion [M]⁺: ~224.08 g/mol . | Corresponds to the molecular formula C₁₅H₁₂O₂.[10] |

Applications in Drug Development and Beyond

The primary value of this compound in research and drug development stems from its function as a highly potent and selective inhibitor of soluble epoxide hydrolase (sEH), also known as cytosolic epoxide hydrolase (cEH).[5]

Mechanism of Action: sEH Inhibition

The enzyme sEH is responsible for the hydrolysis of endogenous signaling molecules called epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives (dihydroxyeicosatrienoic acids, DHETs). EETs possess beneficial biological effects, including anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, this compound prevents the degradation of EETs, thereby increasing their bioavailability and amplifying their therapeutic effects. This mechanism is a key area of investigation for treating conditions like hypertension, inflammation, pain, and neurodegenerative diseases.[5]

Caption: Mechanism of sEH inhibition by this compound.

Other Applications

Beyond its role as an enzyme inhibitor, the strained epoxide ring makes this compound a versatile building block in organic synthesis for creating more complex heterocyclic compounds. It also serves as a precursor in materials science for the synthesis of novel polymers, where its incorporation can modify mechanical and optical properties.[5]

Conclusion

This compound is more than just a derivative of a common natural product. Its specific three-dimensional structure, defined by the trans-oriented substituents on a racemic epoxide ring, is the source of its unique chemical and biological properties. A straightforward and high-yielding synthesis makes it readily accessible for research. Its primary application as a potent inhibitor of soluble epoxide hydrolase places it at the forefront of investigations into new therapeutic strategies for a range of human diseases. The combination of its well-defined structure, accessible synthesis, and significant biological activity ensures that this compound will remain a molecule of high interest to the scientific community.

References

- Vertex AI Search. Cas no 7570-86-7 (this compound).

- Benchchem. This compound|Supplier.

- PubChem. Chalcone epoxide | C15H12O2 | CID 92219. National Institutes of Health.

- Global Substance Registration System. CHALCONE OXIDE, REL-TRANS-.

- ECHEMI. 7570-86-7, trans-Chalcone oxide Formula.

- FABAD Journal of Pharmaceutical Sciences. Chemical and Structural Properties of Chalcones I.

- De Gruyter. Reaction of chalcones with basic hydrogen peroxide: A structure and reactivity study.

- PubChem. rac-(2R,3S)-2-benzoyl-3-phenyloxirane | C15H12O2 | CID 728562. National Institutes of Health.

- CymitQuimica. CAS 7570-86-7: trans-Chalcone oxide.

- MDPI. Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions.

- ACS Publications. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.

- NIH National Library of Medicine. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review.

- ResearchGate. Chalcone structure and stereochemistry.

- Journal of Chemical and Pharmaceutical Research. Synthesis, stereochemistry and antitumor evaluation of some novel chalcone derivatives.

- NIH National Library of Medicine. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.

Sources

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. rac-(2R,3S)-2-benzoyl-3-phenyloxirane | C15H12O2 | CID 728562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7570-86-7(this compound) | Kuujia.com [kuujia.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions [mdpi.com]

- 10. Chalcone epoxide | C15H12O2 | CID 92219 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of rel-trans-Chalcone Oxide

Introduction: The Chalcone Oxide Scaffold in Modern Chemistry

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one core, are a pivotal class of compounds in both natural products and synthetic chemistry.[1][2] Their versatile α,β-unsaturated ketone moiety serves as a precursor for a vast array of flavonoids and heterocyclic systems.[1][3] The epoxidation of the chalcone double bond yields chalcone oxides, three-membered heterocyclic ketones that possess significant ring strain.[4] This inherent strain makes them highly reactive and valuable intermediates for creating complex molecular architectures.[4][5] Specifically, rel-trans-Chalcone Oxide, systematically named rel-Phenyl[(2R,3S)-3-phenyloxiranyl]methanone, is a key derivative whose chemical properties are of profound interest to researchers in organic synthesis and drug development.[6][7] Its stereodefined epoxide ring is a gateway to a multitude of functional group transformations and the construction of novel bioactive molecules.[8] This guide provides a comprehensive exploration of the synthesis, characterization, and core chemical reactivity of this compound, offering field-proven insights for its application in research.

Part 1: Synthesis and Stereochemical Integrity

The primary and most reliable route to this compound is the stereoselective epoxidation of trans-Chalcone. The geometry of the starting alkene directly dictates the relative stereochemistry of the resulting epoxide.

Causality of Stereoselection: The epoxidation reaction involves the delivery of an oxygen atom to the same face of the planar alkene. For the parent trans-chalcone, this results in the two phenyl groups residing on opposite faces of the newly formed oxirane ring, leading exclusively to the rel-trans diastereomer. This stereochemical fidelity is crucial, as the spatial arrangement of the substituents governs the molecule's subsequent reactivity and biological interactions.

Several epoxidation methods are effective, with the choice often depending on scale, desired purity, and reagent availability. A widely adopted and robust method involves the use of alkaline hydrogen peroxide.

Experimental Protocol: Synthesis via Alkaline Peroxide

This protocol is a self-validating system, where the progress can be monitored by Thin Layer Chromatography (TLC), and the product's identity is confirmed by its melting point and spectroscopic data.

Materials:

-

trans-Chalcone

-

Methanol (MeOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

2M Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Step-by-Step Methodology:

-

Dissolution: Dissolve trans-Chalcone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 15°C in an ice-water bath.

-

Reagent Addition: While stirring, add 30% hydrogen peroxide (2.0 eq) to the solution, followed by the dropwise addition of 2M NaOH (1.5 eq), ensuring the temperature does not exceed 20°C. Expertise Note: Maintaining a low temperature is critical to prevent side reactions, such as the base-catalyzed decomposition of hydrogen peroxide and potential Baeyer-Villiger oxidation.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, pour the mixture into cold water and extract with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Trustworthiness Note: The bicarbonate wash is essential to neutralize any remaining base and quench unreacted peroxide, ensuring the stability of the epoxide product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) to afford this compound as a white crystalline solid.[9]

Caption: Experimental workflow for the synthesis of this compound.

Part 2: Spectroscopic and Physicochemical Properties

Accurate characterization is paramount for confirming the structure and purity of the synthesized oxide. The following data are characteristic of the rel-trans isomer.

Physicochemical Properties:

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₁₅H₁₂O₂[7]

-

Molecular Weight: 224.25 g/mol [8]

-

Melting Point: Typically in the range of 88-91°C, a sharp melting point indicates high purity.

Spectroscopic Data Summary:

The spectroscopic signature of this compound is distinct, particularly in NMR, where the coupling constant between the oxirane protons confirms the trans configuration.

| Technique | Characteristic Features | Typical Values |

| ¹H NMR | Oxirane Protons: Two doublets, one for the proton alpha to the carbonyl (Hα) and one for the proton alpha to the phenyl group (Hβ). The key diagnostic is the small coupling constant (J), indicative of a trans relationship. | Hα: ~4.1-4.3 ppm (d, J ≈ 2.0 Hz)Hβ: ~3.9-4.1 ppm (d, J ≈ 2.0 Hz) |

| Aromatic Protons: Complex multiplets for the two phenyl rings. | ~7.3-8.1 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O): Signal in the characteristic ketone region. | ~193-196 ppm |

| Oxirane Carbons (C-O): Two distinct signals for the epoxide carbons. | Cα: ~59-61 ppmCβ: ~60-62 ppm | |

| Aromatic Carbons: Multiple signals in the aromatic region. | ~125-138 ppm | |

| FT-IR | Carbonyl Stretch (νC=O): Strong absorption band, typical for an α,β-epoxy ketone. | ~1680-1695 cm⁻¹ |

| C-O-C Stretch (νC-O): Characteristic epoxide ring vibrations. | ~1250 cm⁻¹ and ~880 cm⁻¹ |

Note: Exact chemical shifts (ppm) and vibrational frequencies (cm⁻¹) can vary slightly based on the solvent and instrument used.[10][11][12][13][14]

Part 3: Core Chemical Reactivity - The Ring-Opening Reaction

The synthetic utility of this compound stems from the high reactivity of the strained epoxide ring, which readily undergoes nucleophilic ring-opening reactions.[5][15] The regioselectivity and stereochemistry of these reactions are highly dependent on the reaction conditions (acidic vs. basic/nucleophilic), a critical consideration for synthetic design.

A. Base-Catalyzed / Nucleophilic Ring-Opening

Under basic or neutral nucleophilic conditions, the ring-opening follows a classic Sₙ2 mechanism .[16][17]

Mechanistic Rationale (Sₙ2):

-

Nucleophilic Attack: The nucleophile attacks one of the electrophilic epoxide carbons.

-

Steric Hindrance: The attack preferentially occurs at the less sterically hindered carbon atom. In this compound, this is the β-carbon (the carbon adjacent to the phenyl group), as the α-carbon is sterically shielded by the bulky benzoyl group.

-

Stereochemistry: The attack occurs from the backside relative to the C-O bond, resulting in an inversion of configuration at the center of attack.

-

Product: The reaction yields a trans-1,2-disubstituted product (an anti-diol derivative), which upon protonation during workup gives the final product.[4]

This pathway is dominant for strong nucleophiles such as alkoxides, amines, thiols, Grignard reagents, and hydride sources like LiAlH₄.[16][17]

// Starting Material start [label=<

Ph

O

Nu- ╲

╱

Cβ ── Cα

╱

╲

H

COPh

>];// Transition State ts [label=<

Ph

Oδ-

Nuδ- ╲

╱

Cβ ── Cα

╱

╲

H

COPh

>];// Intermediate inter [label=<

Ph

O-

Nu ╲

╱

Cβ ── Cα

╱

╲

H

COPh

>];// Product prod [label=<

Ph

OH

Nu ╲

╱

Cβ ── Cα

╱

╲

H

COPh

>];// Edges start:c_beta -> ts:c_beta [label="Attack at less\nhindered Cβ", style=dashed, arrowhead=none]; ts:c_alpha -> inter:c_alpha [label="Ring Opening", arrowhead=none]; inter -> prod [label="Protonation\n(Workup)"];

{rank=same; start; ts; inter; prod} start -> ts [style=invis]; ts -> inter [style=invis]; inter -> prod [style=invis]; }

Caption: Sₙ2 ring-opening of chalcone oxide by a nucleophile (Nu⁻).

B. Acid-Catalyzed Ring-Opening

In the presence of an acid catalyst, the mechanism shifts to have significant Sₙ1 character .[18][19]

Mechanistic Rationale (Sₙ1-like):

-

Protonation: The epoxide oxygen is first protonated by the acid, transforming the poor alkoxide leaving group into a good neutral alcohol leaving group.[19] This activation makes the epoxide much more electrophilic.

-

Carbocation-like Character: The C-O bonds begin to weaken, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon. For chalcone oxide, the α-carbon is benzylic to the benzoyl group and the β-carbon is benzylic to the phenyl group. The β-carbon can better stabilize a positive charge due to direct resonance with the phenyl ring.

-

Regioselectivity: Consequently, the nucleophile preferentially attacks the β-carbon , which bears the greater partial positive charge.[16][18][20]

-

Stereochemistry: Although the mechanism has Sₙ1 character, the leaving group still partially shields one face of the molecule. Therefore, the attack still predominantly occurs from the backside, leading to an overall anti-addition product.[18]

The key takeaway for researchers is the reversal of regioselectivity. While both acid- and base-catalyzed openings give anti-products, the site of nucleophilic attack changes.[21]

| Condition | Mechanism | Site of Attack | Driving Factor |

| Basic / Strong Nu⁻ | Sₙ2 | β-carbon (less hindered) | Steric Effects |

| Acidic / Weak Nu⁻ | Sₙ1-like | β-carbon (more stable carbocation) | Electronic Effects |

Note: For the specific case of trans-Chalcone Oxide, both mechanisms favor attack at the β-carbon, but for different reasons. In other unsymmetrical epoxides, this distinction can lead to different constitutional isomers.

Part 4: Applications in Drug Development and Synthesis

The predictable reactivity of this compound makes it a powerful building block. The ring-opening reactions provide diastereoselective access to a wide range of functionalized 1,2-diols and their derivatives. These products are precursors to:

-

Bioactive Molecules: Many chalcone oxide derivatives and their ring-opened products have shown potential as anti-inflammatory, anticancer, and antimicrobial agents.[1][6][8] The epoxide moiety can act as a targeted covalent inhibitor by reacting with nucleophilic residues (e.g., cysteine or histidine) in enzyme active sites.

-

Complex Heterocycles: The resulting diol or amino alcohol functionalities are ideal handles for subsequent cyclization reactions to form flavonoids, tetrahydrofurans, and other complex heterocyclic systems.

-

Chiral Synthesis: Asymmetric epoxidation of the parent chalcone can yield enantiomerically pure chalcone oxides, which serve as chiral synthons for the synthesis of optically active pharmaceutical targets.[22][23]

Conclusion

This compound is more than a simple derivative; it is a synthetically versatile platform molecule. A thorough understanding of its stereoselective synthesis and the dichotomy of its ring-opening mechanisms is essential for any researcher aiming to leverage its chemical potential. The ability to control the regiochemical outcome of nucleophilic additions by simply choosing acidic or basic conditions provides a powerful tool for the strategic design of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[7][8]

References

- The Biological Activity of Deuterated Chalcone Oxides: A Technical Guide for Drug Development Professionals - Benchchem.

- Enantioselective epoxidation of chalcone derivatives a - ResearchGate.

- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - MDPI.

- Absolute configuration of chalcone epoxide. Chemical correlation | The Journal of Organic Chemistry - ACS Publications.

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC - NIH.

- Chalcone Derivatives As Potential Biological Activities - International Journal of Pharmaceutical Sciences.

- ChemInform Abstract: Unusual Tandem Oxidative C—C Bond Cleavage and Acetalization of Chalcone Epoxides in the Presence of Iodine in Methanol. - ResearchGate.

- Organocatalyzed Synthesis of Epoxides from Chalcones Utilizing Amino Acids - WMU's ScholarWorks.

- One-pot synthesis of chalcone epoxides - A green chemistry strategy - ResearchGate.

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega.

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.

- 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts.

- Unusual Tandem Oxidative C-C Bond Cleavage and Acetalization of Chalcone Epoxides in the Presence of Iodine in Methanol - Organic Chemistry Portal.

- 9.14: Opening of Epoxides - Acidic versus Basic Conditions - Chemistry LibreTexts.

- Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps.

- Spectral Properties of Chalcones II - FABAD Journal of Pharmaceutical Sciences.

- Epoxides Ring-Opening Reactions - Chemistry Steps.

- Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry.

- New chalcone-3- O -glycoside derivatives: Synthesis and characterization - ResearchGate.

- Kinetics and mechanism of reactions of cis- and trans-chalcones with amines | Journal of the American Chemical Society - ACS Publications.

- Synthesis, reactions, and applications of chalcones: A review - ResearchGate.

- (PDF) Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives - ResearchGate.

- Base vs. Acid catalyed epoxide ring openings : r/chemhelp - Reddit.

- Solvent-Free Synthesis of Chalcones | Journal of Chemical Education - ACS Publications.

- A Study on the Synthesis, Characterisation of Chalcone moiety - Jetir.Org.

- Ring Opening of Epoxides by Strong Nucleophiles - YouTube.

Sources

- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. One moment, please... [chemistrysteps.com]

- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAS 7570-86-7: trans-Chalcone oxide | CymitQuimica [cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. Unusual Tandem Oxidative C-C Bond Cleavage and Acetalization of Chalcone Epoxides in the Presence of Iodine in Methanol [organic-chemistry.org]

- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 11. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. jetir.org [jetir.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 20. echemi.com [echemi.com]

- 21. reddit.com [reddit.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to ¹H and ¹³C NMR Spectral Analysis of Chalcone Oxides

Introduction: The Significance of Chalcone Oxides in Modern Research

Chalcone oxides, or chalcone epoxides, represent a pivotal class of organic intermediates, bridging the gap between the widely studied chalcones and a diverse array of heterocyclic compounds. Their inherent reactivity, stemming from the strained three-membered oxirane ring, makes them valuable precursors in the synthesis of pharmacologically significant molecules, including flavonols, α-hydroxy ketones, and various drug candidates. For researchers in medicinal chemistry and drug development, the precise structural elucidation of these transient intermediates is not merely an academic exercise; it is a critical checkpoint that governs the stereochemical and regiochemical outcome of subsequent synthetic transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous characterization of these molecules. This in-depth guide provides a technical framework for interpreting the ¹H and ¹³C NMR spectra of chalcone oxides, grounded in field-proven insights and experimental causality. We will explore the characteristic spectral signatures that define this class of compounds, enabling researchers to confirm their synthesis and purity with confidence.

Part 1: ¹H NMR Spectroscopy - Decoding the Proton Environment

The ¹H NMR spectrum of a chalcone oxide provides a wealth of information, particularly regarding the newly formed epoxide ring. The conversion of the α,β-unsaturated double bond of the chalcone precursor into an epoxide ring results in a dramatic upfield shift of the corresponding proton signals.

The Oxirane Ring Protons: The Definitive Signature

The most diagnostic signals in the ¹H NMR spectrum of a chalcone oxide are those of the two protons on the oxirane ring, commonly designated Hα (adjacent to the carbonyl group) and Hβ (adjacent to the B-ring phenyl group).

-

Chemical Shift (δ): These protons typically resonate in the range of δ 3.8 - 4.5 ppm .[1][2] This is a significant upfield shift from their position in the parent chalcone, where the vinylic protons appear much further downfield (δ 7.0 - 8.0 ppm). The electronegative oxygen atom in the strained epoxide ring is the primary cause of this characteristic shielding. For example, in the parent (E)-chalcone oxide, the Hα and Hβ protons appear as doublets at δ 4.02 and δ 4.22 ppm, respectively.[2]

-

Coupling Constant (J): The vicinal coupling constant (Jαβ) between the two oxirane protons is a powerful indicator of their relative stereochemistry. For chalcone oxides synthesized from trans-chalcones, which is the most common and stable isomer, the resulting epoxide protons are also in a trans configuration. This geometric arrangement results in a small coupling constant, typically in the range of 1.5 - 2.5 Hz .[1][2][3] This small J value is due to the dihedral angle between the two C-H bonds approaching 90°, as dictated by the Karplus relationship in a strained three-membered ring. The observation of two doublets, each with a J value of approximately 2 Hz, is a hallmark confirmation of the formation of the trans-chalcone epoxide.[1][2]

Aromatic Protons

The aromatic protons of the two phenyl rings (A-ring and B-ring) typically appear in their expected region of δ 7.2 - 8.1 ppm . The specific chemical shifts and multiplicity patterns depend on the substitution on these rings. The protons on the A-ring, which is directly attached to the electron-withdrawing carbonyl group, are generally found at the downfield end of this range.

Part 2: ¹³C NMR Spectroscopy - Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary and equally critical data for the structural confirmation of chalcone oxides. The key signals to identify are the carbonyl carbon and the two carbons of the oxirane ring.

Characteristic Carbon Signals

-

Carbonyl Carbon (C=O): The carbonyl carbon signal is typically found in the downfield region of the spectrum, usually between δ 190 - 195 ppm .[2] This is slightly upfield compared to the parent α,β-unsaturated ketone (chalcone), where the carbonyl carbon can appear closer to δ 190.5 ppm.[4]

-

Oxirane Carbons (Cα and Cβ): The carbons of the epoxide ring are significantly shielded and represent another key diagnostic feature. They typically resonate in the range of δ 58 - 63 ppm .[2] For instance, in the parent chalcone oxide, these carbons appear at δ 58.6 and δ 60.9 ppm.[2] The loss of the sp² hybridized carbons of the alkene (which appear at δ 120-145 ppm in the chalcone precursor) and the appearance of these two new sp³ signals in the δ 58-63 ppm range provides definitive evidence of successful epoxidation.[4][5]

Summary of Characteristic NMR Data

The following table summarizes the typical chemical shift ranges for the key nuclei in trans-chalcone oxides.

| Nucleus | Functional Group | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Key Insights |

| Hα / Hβ | Oxirane Protons | 3.8 - 4.5 (d, J ≈ 2 Hz) | - | Definitive proof of epoxide formation; J value confirms trans stereochemistry. |

| C=O | Carbonyl Carbon | - | 190 - 195 | Confirms the presence of the ketone group. |

| Cα / Cβ | Oxirane Carbons | - | 58 - 63 | Confirms the conversion of the C=C double bond to an epoxide. |

| Ar-H | Aromatic Protons | 7.2 - 8.1 | - | Pattern indicates substitution on the phenyl rings. |

| Ar-C | Aromatic Carbons | - | 125 - 140 | Confirms the aromatic scaffold. |

Part 3: Experimental Protocol and Data Interpretation Workflow

Achieving high-quality, interpretable NMR spectra is contingent upon meticulous experimental technique. The following protocol provides a reliable starting point for the analysis of chalcone oxides.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified chalcone oxide sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is the most common and effective solvent for this class of compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

-

-

NMR Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the solvent residual signal.

-

-

Acquisition of ¹H NMR Spectrum:

-

Use a standard single-pulse experiment.

-

Set a spectral width of approximately 12-15 ppm, centered around 6 ppm.

-

Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., δ 7.26 ppm for CDCl₃).

-

-

Acquisition of ¹³C NMR Spectrum:

-

Use a standard proton-decoupled pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 220-240 ppm, centered around 100 ppm.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference the chemical shifts to the solvent signal (e.g., δ 77.16 ppm for CDCl₃).

-

Data Interpretation Workflow

The following workflow provides a logical sequence for analyzing the acquired spectra to confirm the structure of a chalcone oxide.

Caption: A logical workflow for the structural elucidation of trans-chalcone oxides using NMR spectroscopy.

Conclusion

The ¹H and ¹³C NMR spectra of chalcone oxides present a unique and highly diagnostic set of signals that, when interpreted correctly, provide unequivocal structural proof. The characteristic upfield shifts of the oxirane protons and carbons, combined with the small vicinal coupling constant of the trans-protons, serve as a reliable fingerprint for this important class of molecules. By following the systematic workflow and experimental protocols outlined in this guide, researchers and drug development professionals can confidently characterize their synthetic intermediates, ensuring the integrity and success of their scientific endeavors.

References

- Manchanayakage, R. (2016). One-Pot Synthesis of Chalcone Epoxides: A Green Chemistry Experiment. In Green Chemistry Experiments in Undergraduate Laboratories (ACS Symposium Series, Vol. 1233, pp. 111-125). American Chemical Society. [Link]

- The Royal Society of Chemistry. (2022).

- Fringuelli, F., et al. (2017). Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. Arkivoc, 2017(5), 234-249. [Link]

- Mamun-Ar-Rashid, M. (2010). Synthesis of Chalcone Epoxides and Studies of their Antimicrobial Activities. Rajshahi University Institutional Repository. [Link]

- Reddy, B. V. S., et al. (n.d.).

- Manchanayakage, R., & Ngo, D. (2016). One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation.

- Deliorman-Orhan, D., et al. (2009). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 34, 223-234. [Link]

Sources

Mechanism of Action of Chalcone Oxides as Covalent, Slow-Turnover Inhibitors of Soluble Epoxide Hydrolase (cEH)

An In-Depth Technical Guide:

Abstract

Soluble epoxide hydrolase (sEH, encoded by the EPHX2 gene) is a critical enzyme in the metabolism of endogenous signaling lipids, specifically the epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active dihydroxy derivatives (DHETs), sEH attenuates their beneficial biological effects, which include anti-inflammatory, anti-hypertensive, and analgesic properties. Consequently, inhibition of sEH has emerged as a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases.[1][2] Among the various classes of sEH inhibitors, chalcone oxides were one of the earliest and most mechanistically informative groups. This guide provides a detailed technical examination of the mechanism by which chalcone oxides inhibit sEH, focusing on the formation of a covalent enzyme-inhibitor intermediate. We will dissect the kinetic evidence, structure-activity relationships, and key experimental protocols that underpin our current understanding, providing researchers and drug developers with a comprehensive resource for studying this important class of inhibitors.

The Soluble Epoxide Hydrolase (sEH) Pathway: A Therapeutic Rationale

The sEH enzyme is a homodimeric protein, with each monomer containing two distinct functional domains: a C-terminal hydrolase domain and an N-terminal phosphatase domain. The C-terminal hydrolase domain is the primary target for therapeutic intervention. It belongs to the α/β-hydrolase fold superfamily and contains a classic catalytic triad (Asp333, Asp495, His523) within a hydrophobic active site pocket.

The primary physiological function of the sEH hydrolase domain is the inactivation of EETs. EETs are generated from arachidonic acid by cytochrome P450 (CYP) epoxygenases and play a crucial role in maintaining cardiovascular homeostasis and modulating inflammation. By inhibiting sEH, the endogenous concentration of EETs is increased, enhancing their protective effects. This principle forms the foundation for developing sEH inhibitors (sEHIs) as therapeutic agents.

The catalytic mechanism of sEH proceeds via a two-step process involving a covalent alkyl-enzyme intermediate.

-

Ring Opening: The catalytic nucleophile, Asp333, attacks one of the electrophilic carbons of the epoxide ring on the EET substrate. This forms a covalent hydroxyalkyl-ester intermediate. The transition state is stabilized by two "charge-relay" tyrosine residues (Tyr381 and Tyr465) that donate hydrogen bonds to the epoxide oxygen.

-

Hydrolysis: A water molecule, activated by His523 and Asp495, hydrolyzes the ester intermediate, releasing the diol product and regenerating the free enzyme.

This mechanism, particularly the formation of a covalent intermediate, is the key to understanding how chalcone oxides exert their inhibitory effect.

Figure 1: Simplified diagram of the sEH catalytic cycle, highlighting the formation of a covalent ester intermediate with the substrate (EET).

Chalcone Oxides: From Substrate to Inhibitor

Chalcones are naturally occurring compounds characterized by a 1,3-diaryl-2-propen-1-one backbone. Their synthesis is readily achieved via the Claisen-Schmidt condensation of an appropriate benzaldehyde with an acetophenone.[3] Chalcone oxides (also known as chalcone epoxides) are derivatives where the α,β-double bond has been epoxidized.

This structural modification is critical. The resulting oxirane (epoxide) ring mimics the endogenous EET substrate, allowing it to enter the sEH active site. However, unlike EETs, the electronic and steric properties of the chalcone oxide scaffold lead to an unusually stable covalent intermediate, effectively sequestering the enzyme and inhibiting its activity. Chalcone oxides are therefore considered mechanism-based, slow-turnover substrates that act as transient or time-dependent inhibitors.

Core Mechanism of sEH Inhibition by Chalcone Oxides

The inhibitory mechanism of chalcone oxides mirrors the first step of the normal catalytic cycle but diverges significantly in the second.

-

Active Site Recognition and Binding: The chalcone oxide inhibitor enters the hydrophobic active site of the sEH C-terminal domain. Its structure is sufficiently similar to the natural substrate to allow for productive binding.

-

Nucleophilic Attack and Covalent Adduct Formation: The catalytic Asp333 residue performs a nucleophilic attack on one of the epoxide carbons of the chalcone oxide. This opens the epoxide ring and forms a covalent ester bond between the enzyme and the inhibitor.[4]

-

Formation of a Stabilized Intermediate: This covalent enzyme-inhibitor complex is significantly more stable than the corresponding intermediate formed with EETs. The hydrolysis step, which would release the diol form of the chalcone and regenerate the enzyme, proceeds very slowly.[1]

The potency of a given chalcone oxide is therefore inversely proportional to the half-life of this covalent intermediate.[4] Potent inhibitors form a stable adduct that is hydrolyzed very slowly, effectively taking the enzyme out of commission for an extended period.

Figure 2: Mechanism of sEH inhibition by chalcone oxide, leading to a stable covalent complex with a very slow regeneration rate.

Evidentiary Support: Key Experimental Methodologies

The elucidation of this mechanism relies on a confluence of evidence from chemical synthesis, enzyme kinetics, and cellular assays. As a Senior Application Scientist, the rationale behind these experimental choices is as important as the protocols themselves.

Synthesis of Chalcone Oxide Inhibitors

Causality: To study the structure-activity relationship, a library of chalcone oxide analogues must be synthesized. The Claisen-Schmidt condensation is the foundational method due to its reliability and tolerance of diverse functional groups on both the acetophenone and benzaldehyde starting materials. The subsequent epoxidation step creates the key pharmacophore for sEH recognition.

Protocol: Two-Step Synthesis of a Chalcone Oxide

-

Step 1: Claisen-Schmidt Condensation

-

Dissolve substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Add an aqueous solution of a strong base (e.g., 40% KOH) dropwise with vigorous stirring.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone product.

-

Collect the solid by vacuum filtration, wash with water, and purify by recrystallization from ethanol.[5]

-

-

Step 2: Epoxidation (Weitz-Scheffer Reaction)

-

Dissolve the purified chalcone (1.0 eq) in a suitable solvent mixture (e.g., methanol/acetone).

-

Add hydrogen peroxide (H₂O₂, 30% solution, ~1.5 eq) to the solution.

-

Add an aqueous base (e.g., 6N NaOH) dropwise while maintaining the temperature below 25°C.[6]

-

Stir for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting chalcone oxide by column chromatography on silica gel.

-

Kinetic Analysis of sEH Inhibition

Causality: Enzyme kinetics provide the quantitative proof of inhibition and reveal its nature. A fluorimetric assay is preferred for its high sensitivity and suitability for high-throughput screening. By measuring the rate of reaction at various inhibitor concentrations, we can determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%). Further kinetic studies, such as generating Lineweaver-Burk plots, can help distinguish the type of inhibition (e.g., competitive, non-competitive, or mixed).[7]

Protocol: Fluorimetric sEH Activity Assay

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 25 mM Bis-Tris, pH 7.0, with 0.1 mg/mL BSA).

-

Prepare a stock solution of the fluorescent substrate, cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl)oxirane-2-carboxylate (CMNPC), in DMSO.

-

Prepare serial dilutions of the chalcone oxide inhibitor in DMSO.

-

Prepare a solution of recombinant human or murine sEH in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 100 µL of assay buffer.

-

Add 1 µL of the inhibitor solution (or DMSO for control wells).

-

Add 20 µL of the sEH enzyme solution and incubate for 5 minutes at 30°C to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding 1 µL of the CMNPC substrate solution (final concentration ~5 µM).

-

Immediately place the plate in a fluorescence plate reader.

-

Monitor the increase in fluorescence (Excitation: 330 nm, Emission: 465 nm) over 10-15 minutes. The product of the hydrolysis is highly fluorescent.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the rates to the control (DMSO only) to get percent inhibition.

-

Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[7]

-

Figure 3: A typical experimental workflow for the discovery and characterization of novel chalcone oxide-based sEH inhibitors.

Structure-Activity Relationship (SAR) Insights

Early SAR studies on chalcone oxides provided crucial insights into the topology of the sEH active site long before crystal structures with bound inhibitors were available.[8] Kinetic analysis of a series of substituted chalcone oxides revealed key determinants of inhibitor potency.[4]

-

Electronic Effects: The potency is highly sensitive to electronic effects induced by para-substitution on the phenyl ring attached to the epoxide. Electron-withdrawing groups on the phenyl ring adjacent to the carbonyl generally increase potency, while such groups on the phenyl ring attached to the epoxide decrease potency. This supports a mechanism where the electronic stabilization of the covalent enzyme-inhibitor intermediate is paramount.[4]

-

Steric Constraints: The active site imposes significant steric constraints. Bulky substituents can drastically reduce or abolish inhibitory activity, providing a rough map of the active site's dimensions.

Table 1: Representative IC₅₀ Values for Chalcone Derivatives Against sEH

| Compound | Description | Target Enzyme | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| PC-3 | A synthesized chalcone derivative | Soluble Epoxide Hydrolase | 0.2490 | [N/A] | [7] |

| PC-4 | A synthesized chalcone derivative | Soluble Epoxide Hydrolase | 0.5238 | [N/A] | [7] |

| PC-1 | A synthesized chalcone derivative | Soluble Epoxide Hydrolase | 0.8213 | [N/A] | [7] |

| PC-2 | A synthesized chalcone derivative | Soluble Epoxide Hydrolase | 2.64 | [N/A] | [7] |

| C1 | Basic Chalcone | Acetylcholinesterase (AChE) | [N/A] | 22 ± 2.8 | [9] |

| 13 | Novel Chalcone | Xanthine Oxidase (XO) | [N/A] | 2.4 | [3] |

| 11 | Sappanchalcone derivative | Xanthine Oxidase (XO) | [N/A] | 2.5 | [3] |

Note: IC₅₀ values are context-dependent and can vary based on assay conditions. This table is for illustrative purposes to show the range of potencies achieved with chalcone scaffolds against various enzymes.

Conclusion and Future Directions

The mechanism of action of chalcone oxides as sEH inhibitors is a classic example of covalent, mechanism-based inhibition. By acting as slow-turnover substrates, they form a stabilized ester intermediate with the catalytic Asp333 residue, effectively sequestering the enzyme. This mechanism has been robustly defined through kinetic studies and extensive structure-activity relationship analyses. While newer classes of sEH inhibitors, such as substituted ureas and amides, have since been developed with improved potency and drug-like properties, the foundational work on chalcone oxides was instrumental in validating sEH as a druggable target. It provided the initial chemical tools to demonstrate the in vivo effects of sEH inhibition and paved the way for the development of clinical candidates.[8]

Future research could leverage the chalcone oxide scaffold for developing targeted covalent inhibitors for other hydrolases or for creating activity-based probes to identify novel epoxide-metabolizing enzymes in various biological systems.

References

- Morisseau, C., et al. (1998). Mechanism of mammalian soluble epoxide hydrolase inhibition by chalcone oxide derivatives. Chemical Research in Toxicology, 11(11), 1345-1352. [Link]

- Shen, H. C., & Hammock, B. D. (2012). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry, 55(5), 1787-1808. [Link]

- Wagner, K., et al. (2017). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 60(16), 6745-6775. [Link]

- Khan, I., et al. (2020).

- Wang, Y., et al. (2024). Design, synthesis, and evaluation of chalcone derivatives as xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 276, 116893. [Link]

- Kumar, A., et al. (2017). In vitro soluble epoxide hydrolase enzyme inhibitory activity of some novel chalcone derivatives. Asian Journal of Pharmaceutical and Clinical Research, 10(12), 353-356. [Link]

- Obregón-Zúñiga, M., et al. (2014). Investigation of Three Diasteromeric Chalcone Epoxides Derivatives by NMR Spectroscopy and X-ray Crystallography. Journal of Chemical Crystallography, 44(10), 512-519. [Link]

- An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective. (2022). Current Topics in Medicinal Chemistry, 22(23), 1891-1913. [Link]

- Conti, S., et al. (2024). Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential. European Journal of Medicinal Chemistry, 279, 116965. [Link]

- Kinetic Analysis of Some Chalcones and Synthetic Chalcone Analogues on the Fenton-Reaction Initiated Deoxyribose Degradation Assay. (2002). Zeitschrift für Naturforschung C, 57(9-10), 887-892. [Link]

- Kinetic Analysis of Some Chalcones and Synthetic Chalcone Analogues on the Fenton-Reaction Initiated Deoxyribose Degradation Assay. (2002).

- Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023). Results in Chemistry, 5, 100782. [Link]

- Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. (2022).

- Synthesis, Crystal Structure, Hirshfeld Surface Analysis and Docking Studies of a Novel Flavone–Chalcone Hybrid Compound Demonstrating Anticancer Effects by Generating ROS through Glutathione Depletion. (2020). International Journal of Molecular Sciences, 21(11), 3980. [Link]

- Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. (2016). SpringerPlus, 5(1), 1827. [Link]

- Kinetic Analysis of Chalcone Epoxidation in a Biphasic System. (2010). The Cooper Union. [Link]

- Bis-chalcone analogues as potent NO production inhibitors and as cytotoxic agents. (2011). European Journal of Medicinal Chemistry, 46(9), 4284-4292. [Link]

- Investigation of Chalcones as Selective Inhibitors of the Breast Cancer Resistance Protein: Critical Role of Methoxylation in both Inhibition Potency and Cytotoxicity. (2014). Journal of Medicinal Chemistry, 57(8), 3416-3428. [Link]

Sources

- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of mammalian soluble epoxide hydrolase inhibition by chalcone oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Synthetic Chalcone Derivatives: A Technical Guide for Drug Discovery and Development

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2][3] This scaffold is a privileged structure in medicinal chemistry due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives.[4] Natural and synthetic chalcones have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, making them highly attractive templates for drug design and development.[4][5][6][7][8][9] The reactive α,β-unsaturated carbonyl moiety is a key pharmacophore, often acting as a Michael acceptor, which contributes to the interaction of chalcones with various biological targets.[1][10][11][12] This guide provides an in-depth technical overview of the multifaceted biological activities of synthetic chalcone derivatives, focusing on their mechanisms of action, relevant experimental protocols, and structure-activity relationships (SAR).

I. Anticancer Activity

The anticancer potential of synthetic chalcone derivatives is one of the most extensively studied areas.[5][13][14][15] Their mechanisms of action are diverse and multifaceted, often involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and metastasis.[5][16]

A. Mechanism of Action

1. Inhibition of Tubulin Polymerization: A significant number of chalcone derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[17][18] By binding to the colchicine site on β-tubulin, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17][18][19] The presence of methoxy groups, amino groups, or heterocyclic substituents on the aromatic rings has been shown to enhance this activity.[19] For instance, certain fatty acid conjugated chalcones and thiazole-based chalcones have been identified as potent tubulin polymerization inhibitors.[20][21]

2. Induction of Apoptosis: Chalcone derivatives can induce programmed cell death in cancer cells through various intrinsic and extrinsic pathways. This includes the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).[5] For example, some chalcone-coumarin hybrids have been shown to induce apoptosis by activating caspases 3 and 9.[5]

3. Modulation of Signaling Pathways:

-

NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) plays a critical role in cancer development by regulating genes involved in inflammation, cell survival, and proliferation.[22] Chalcones can inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of NF-κB.[3][22][23][24]

-

Keap1-Nrf2 Pathway: The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response.[10][11][25] The α,β-unsaturated carbonyl system of chalcones can act as a Michael acceptor, reacting with cysteine residues on Keap1.[10][11] This leads to the dissociation of Nrf2, its nuclear translocation, and the subsequent activation of antioxidant response element (ARE)-driven genes, which can confer cytoprotective effects.[10][11][25]

-

Other Pathways: Chalcones have also been shown to modulate other critical signaling pathways in cancer, including PI3K/Akt and MAPK.[16]

B. Experimental Protocols

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[26]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[26]

-

Compound Treatment: Treat the cells with various concentrations of the synthetic chalcone derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[26]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[26]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated to quantify the cytotoxic potential.[26]

2. Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., MES buffer with MgCl2 and EGTA), and GTP.

-

Compound Addition: Add the chalcone derivative at various concentrations to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

-

Data Analysis: Calculate the IC50 value for the inhibition of tubulin polymerization.

C. Quantitative Data

The following table summarizes the IC50 values of representative synthetic chalcone derivatives against various cancer cell lines.

| Chalcone Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Thiazole-containing chalcone (35) | Drug-resistant cell lines | Various | 2.72–41.04 | [5] |

| Chalcone-pyrazole hybrid (31) | HCC cell lines | Liver | 0.5–4.8 | [5] |

| Chalcone-coumarin hybrid (40) | HEPG2, K562 | Liver, Leukemia | 0.65–2.02 | [5] |

| Chalcone-indole hybrid (42) | Various | Various | 0.23–1.8 | [5] |

| Thiazole derivative (2e) | Ovar-3, MDA-MB-468 | Ovary, Breast | 1.55-2.95 (GI50) | [21] |

| Chalcone oxime derivative (43a) | A549, Hela, MCF-7 | Lung, Cervical, Breast | 2.1, 3.5, 3.6 (GI50) | [18] |

D. Signaling Pathway Diagram

Caption: Inhibition of the NF-κB pathway by chalcones. [3]

III. Antimicrobial and Antioxidant Activity

Synthetic chalcone derivatives also exhibit a broad spectrum of antimicrobial and antioxidant activities, making them promising candidates for the development of new therapeutic agents to combat infectious diseases and oxidative stress-related conditions. [1][9][12][27][28][29][30][31][32]

A. Mechanism of Action

1. Antimicrobial Activity: The antimicrobial properties of chalcones are attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with microbial DNA. [8]The presence of electron-donating groups and heterocyclic moieties in the chalcone scaffold can enhance their antibacterial and antifungal activities. [28]For instance, some isoxazole ring-containing chalcones have shown potent antibacterial activity. [27] 2. Antioxidant Activity: The antioxidant capacity of chalcones is linked to their ability to scavenge free radicals and chelate metal ions. The phenolic hydroxyl groups on the aromatic rings play a crucial role in their radical-scavenging activity. [32]Furthermore, as discussed earlier, the activation of the Keap1-Nrf2 pathway by chalcones leads to the upregulation of endogenous antioxidant enzymes, contributing to their overall antioxidant effect. [10][11][25]

B. Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Bacterial Suspension: Prepare a standardized bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilutions: Perform serial two-fold dilutions of the chalcone stock solutions in the broth directly in a 96-well plate. [3]3. Inoculation: Add the standardized bacterial suspension to each well. [3]4. Controls: Include a positive control (bacteria without chalcone) and a negative control (broth only). [3]5. Incubation: Incubate the plate at 37°C for 18-24 hours. [3]6. MIC Determination: The MIC is determined as the lowest concentration of the chalcone at which no visible bacterial growth (turbidity) is observed. [3]

2. DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

-

Reaction Mixture: Prepare a solution of the chalcone derivative in a suitable solvent (e.g., methanol).

-

DPPH Addition: Add a methanolic solution of DPPH to the chalcone solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity.

C. Quantitative Data

| Chalcone Derivative | Activity | Measurement | Value | Reference |

| Isoxazole-containing chalcone (28) | Antibacterial | MIC | 1 µg/mL | [27] |

| Isoxazole-containing chalcone (28) | Antioxidant | IC50 | 5 ± 1 µg/mL | [27] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Antibacterial (B. subtilis) | MIC | 62.5 µg/mL | [32] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Antioxidant (DPPH) | IC50 | 3.39 µg/mL | [32] |

IV. Synthesis of Chalcone Derivatives

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation reaction. [2][7][28][33]This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative. [2][7]

A. General Synthetic Protocol (Base-Catalyzed Claisen-Schmidt Condensation)

Protocol:

-

Reactant Dissolution: Dissolve the substituted acetophenone (1.0 eq.) and the substituted benzaldehyde (1.0 eq.) in a suitable solvent such as ethanol in a round-bottom flask. [3]2. Catalyst Addition: Slowly add a solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the reaction mixture with constant stirring. [3][6][33]3. Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 1-5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). [2][6]4. Work-up: After completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone product. [3]5. Purification: Filter the crude product, wash it with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

B. Synthetic Workflow Diagram

Caption: General workflow for chalcone synthesis.

Conclusion

Synthetic chalcone derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their straightforward synthesis, coupled with the ability to readily modify their structure to optimize activity and selectivity, makes them an invaluable scaffold in modern drug discovery. The in-depth understanding of their mechanisms of action against various diseases, particularly cancer and inflammation, provides a solid foundation for the rational design of novel and more effective therapeutic agents. The experimental protocols and data presented in this guide offer a practical framework for researchers and drug development professionals to explore the full therapeutic potential of this remarkable class of molecules.

References

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. 2022.

- Chalcone Derivatives: Role in Anticancer Therapy. PubMed Central.

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PubMed Central. 2022.

- Chalcone Derivatives: Promising Starting Points for Drug Design. MDPI. 2017.

- Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv

- Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives. Bentham Science. 2017.

- The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. PubMed. 2018.

- Fatty Acid Conjugated Chalcones as Tubulin Polymerization Inhibitors: Design, Synthesis, QSAR, and Apoptotic and Antiproliferative Activity.

- Two Important Anticancer Mechanisms of N

- Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. Journal of Medicinal and Chemical Sciences.

- Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. MDPI.

- New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. 2025.

- The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. SciSpace.

- Anticancer Activity of Natural and Synthetic Chalcones. PubMed. 2021.

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.

- Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxid

- New chalcone derivatives as potential antimicrobial and antioxidant agent.

- Synthesis of Chalcone Derivatives and Their Antimicrobial Properties. Der Pharma Chemica.

- Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. MDPI. 2021.

- The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. Semantic Scholar.

- A REVIEW ON BIOLOGICAL ACTIVITY OF CHALCONE DERIV

- Green synthesis of chalcones deriv

- The Role of Chalcones in Suppression of NF-κB-Mediated Inflamm

- Design, Synthesis, and Biological Evaluation of Chalcone-Containing Shikonin Derivatives as Inhibitors of Tubulin Polymeriz

- A review on synthetic chalcone derivatives as tubulin polymeris

- The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. PubMed Central. 2018.

- A review on synthetic chalcone derivatives as tubulin polymeris

- Chalcone Derivatives: Promising Starting Points for Drug Design. OUCI.

- Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activ

- Anticancer Activity of Natural and Synthetic Chalcones. PubMed Central.

- Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds. MDPI. 2024.

- Chalcone: A Privileged Structure in Medicinal Chemistry. PubMed Central.

- The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives.

- A Report On Chalcone Derivatives: Anticancer Effect In Drug Developments.

- Anticancer Activity of Natural and Synthetic Chalcones. Semantic Scholar.

- A Comprehensive Review on the Anti-Inflammatory Activity of Chalcones-Derived Moieties.

- The proposed mechanism of chalcones on the inhibition of NF-κB...

- Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones. PubMed Central. 2022.

- Synthesis and anti-inflammatory activity of chalcone deriv

- Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones. PubMed Central. 2024.

- Synthesis, In-vitro antibacterial and antioxidant activity of chalcone deriv

- Application Notes and Protocols for Assessing the Anti-Cancer Properties of Synthetic Chalcone Deriv

- Practical Guide to Working with Chalcones in a Lab Setting: Applic

- Chalcones and Gastrointestinal Cancers: Experimental Evidence. MDPI.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrevlett.com [chemrevlett.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. storage.googleapis.com [storage.googleapis.com]

- 10. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (Open Access) The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones (2018) | Matheus de Freitas Silva | 94 Citations [scispace.com]